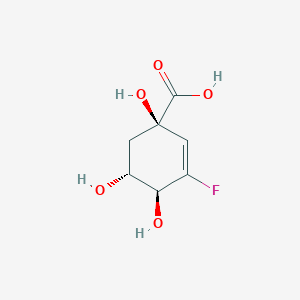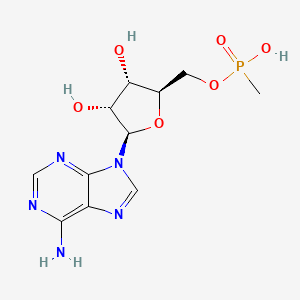
alpha-Methylene adenosine monophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Methylene adenosine monophosphate is a synthetic nucleotide analog that features a methylene group attached to the adenosine monophosphate molecule
準備方法
Synthetic Routes and Reaction Conditions
Alpha-Methylene adenosine monophosphate can be synthesized through several methods. One common approach involves the reaction of adenosine monophosphate with formaldehyde under basic conditions to introduce the methylene group. The reaction typically proceeds as follows:
Starting Materials: Adenosine monophosphate, formaldehyde, and a base (e.g., sodium hydroxide).
Reaction Conditions: The reaction is carried out in an aqueous solution at room temperature.
Procedure: Adenosine monophosphate is dissolved in water, and formaldehyde is added dropwise while maintaining the pH with sodium hydroxide. The mixture is stirred for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The key steps include:
Continuous Flow Reactors: Using continuous flow reactors to mix reactants and control reaction time precisely.
Purification: Employing chromatographic techniques to purify the final product.
化学反応の分析
Types of Reactions
Alpha-Methylene adenosine monophosphate undergoes various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carboxyl group.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products
Oxidation: Produces carboxylated adenosine monophosphate derivatives.
Reduction: Yields methylated adenosine monophosphate.
Substitution: Results in various substituted adenosine monophosphate compounds depending on the nucleophile used.
科学的研究の応用
Alpha-Methylene adenosine monophosphate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Serves as a probe to study nucleotide interactions and enzyme mechanisms.
Medicine: Investigated for its potential as a therapeutic agent in antiviral and anticancer treatments.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
作用機序
The mechanism by which alpha-Methylene adenosine monophosphate exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The methylene group can mimic the natural phosphate group, allowing the compound to act as a competitive inhibitor or substrate analog. This interaction can modulate various biochemical pathways, including those involved in nucleotide metabolism and signal transduction.
類似化合物との比較
Similar Compounds
Adenosine monophosphate: The parent compound without the methylene group.
Alpha-Methylene guanosine monophosphate: A similar nucleotide analog with a methylene group attached to guanosine monophosphate.
Alpha-Methylene cytidine monophosphate: Another analog with a methylene group attached to cytidine monophosphate.
Uniqueness
Alpha-Methylene adenosine monophosphate is unique due to its specific structural modification, which imparts distinct chemical and biological properties. This modification allows it to interact differently with enzymes and receptors compared to its parent compound and other nucleotide analogs, making it a valuable tool in research and potential therapeutic applications.
特性
CAS番号 |
3768-16-9 |
|---|---|
分子式 |
C11H16N5O6P |
分子量 |
345.25 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-methylphosphinic acid |
InChI |
InChI=1S/C11H16N5O6P/c1-23(19,20)21-2-5-7(17)8(18)11(22-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H,19,20)(H2,12,13,14)/t5-,7-,8-,11-/m1/s1 |
InChIキー |
PXSSQXBLDTZHLF-IOSLPCCCSA-N |
異性体SMILES |
CP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
正規SMILES |
CP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1Z,4Z,8Z,9Z,14Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-13H-porphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+)](/img/structure/B10777829.png)
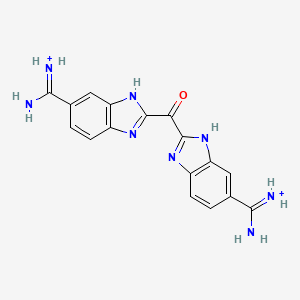
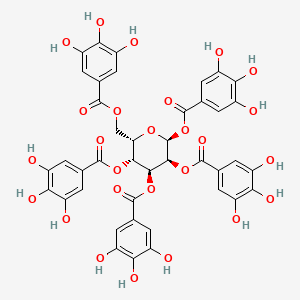
![[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate](/img/structure/B10777844.png)
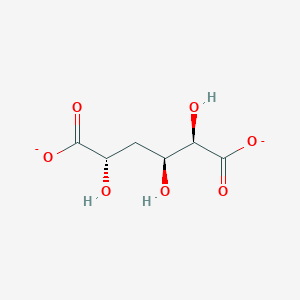
![(2S,3S)-3-(4-hydroxyphenyl)-2-[4-[(2S)-2-pyrrolidin-1-ylpropoxy]phenyl]-2,3-dihydro-1,4-benzoxathiin-6-ol](/img/structure/B10777853.png)
![Methyl (4R)-2-ethyl-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-4-{[2,3,6-trideoxy-3-(dimethylamino)-beta-D-ribo-hexopyranosyl]oxy}-1H,2H,3H,4H,6H,11H-tetracene-1-carboxylate](/img/structure/B10777859.png)
![2-(6-Aminopurin-9-yl)-5-[[hydroxy(sulfanyl)phosphinothioyl]oxymethyl]oxolane-3,4-diol](/img/structure/B10777867.png)


![(2R,3S,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10777894.png)
![Adenylate-3'-phosphate-[[2'-deoxy-uridine-5'-phosphate]-3'-phosphate]](/img/structure/B10777898.png)
![(2S)-5-[(5R,7S,8R,9R)-8,9-dihydroxy-2,4-dioxo-7-(phosphonooxymethyl)-6-oxa-1,3-diazaspiro[4.4]nonan-3-yl]-2-[hydroxy(hydroxymethyl)amino]pentanoic acid](/img/structure/B10777899.png)
